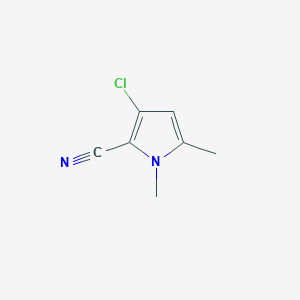

3-chloro-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Overview

Description

3-chloro-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a chemical compound with the CAS number 1881332-74-6 . It has a molecular weight of 154.6 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C7H7ClN2 . Unfortunately, specific details about the molecular structure of this compound were not found in the search results.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications

Antibacterial Activity

3-Chloro-1,5-dimethyl-1H-pyrrole-2-carbonitrile has been incorporated in the synthesis of novel heterocyclic compounds. These compounds show promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, Vazirimehr et al. (2017) synthesized compounds using ultrasonic irradiation, which demonstrated significant antibacterial properties (Vazirimehr, Davoodnia, Nakhaei-Moghaddam, & Tavakoli-Hoseini, 2017).

Progesterone Receptor Modulation

The compound is also a key intermediate in the synthesis of pyrrole-oxindole progesterone receptor modulators. Fensome et al. (2008) reported its role in the development of agents for female healthcare, including contraception and the treatment of certain breast cancers (Fensome et al., 2008).

Novel Heterocyclic Compounds Synthesis

The chemical has been used in the synthesis of various heterocyclic compounds. For example, Vega and Gil (1991) utilized it to create pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines, indicating its versatility in heterocyclic chemistry (Vega & Gil, 1991).

Development of Pyridine-Pyrimidines

Rahmani et al. (2018) reported the synthesis of pyridine-pyrimidines using this compound, highlighting its application in developing novel medicinal compounds (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Enamine Synthesis

It has been a key component in the synthesis of enamines, as demonstrated by the work of Maity and Pramanik (2013), who synthesized fused pyrrole derivatives through a domino condensation process (Maity & Pramanik, 2013).

Mechanism of Action

Mode of Action

It is known that many pyrrole derivatives interact with biological systems through various mechanisms, such as binding to receptors, inhibiting enzymes, or interacting with dna .

Result of Action

The molecular and cellular effects of 3-chloro-1,5-dimethyl-1H-pyrrole-2-carbonitrile’s action are currently unknown

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3-chloro-1,5-dimethyl-1H-pyrrole-2-carbonitrile plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with hydroxyl radicals, exhibiting a reaction rate constant of 50.9772 x 10^-12 cm3/molecule-sec . This interaction suggests its potential role in oxidative stress-related biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in oxidative stress response, thereby modulating cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with hydroxyl radicals, for instance, can result in the modulation of oxidative stress pathways, influencing cellular health and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it has a half-life of approximately 0.210 days when reacting with hydroxyl radicals, indicating its relatively rapid degradation in oxidative environments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating oxidative stress pathways. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with hydroxyl radicals suggests its involvement in oxidative stress-related metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation, thereby modulating its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name |

3-chloro-1,5-dimethylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c1-5-3-6(8)7(4-9)10(5)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUZOMYZHVVEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

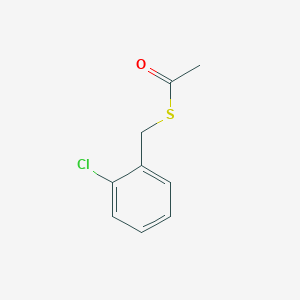

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1459813.png)

![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)